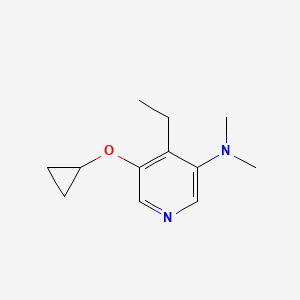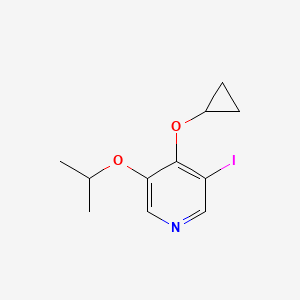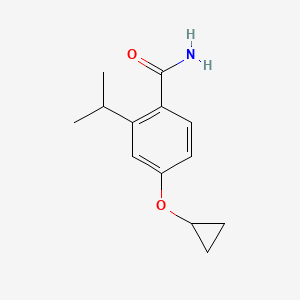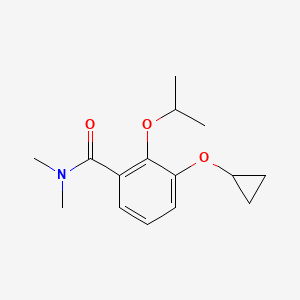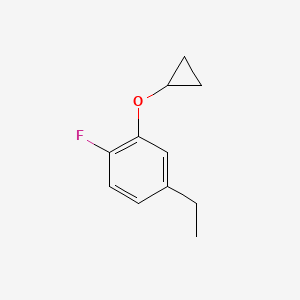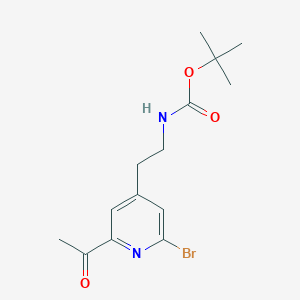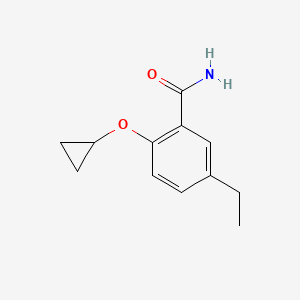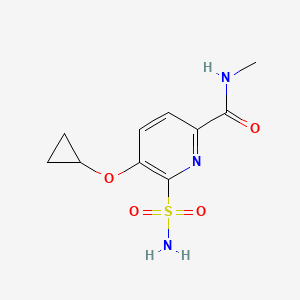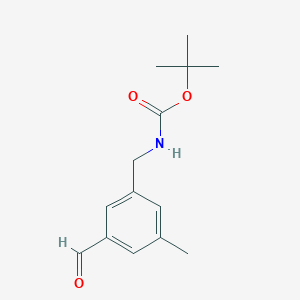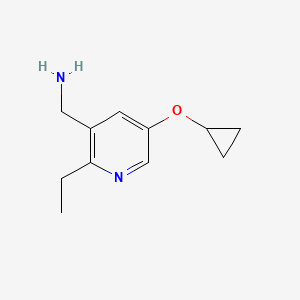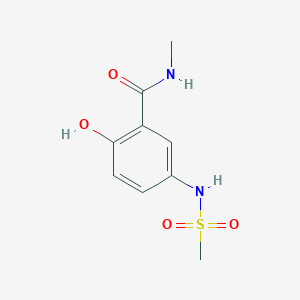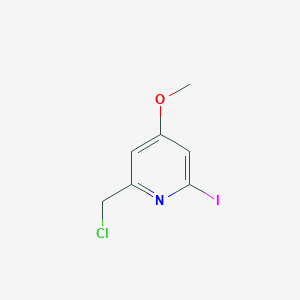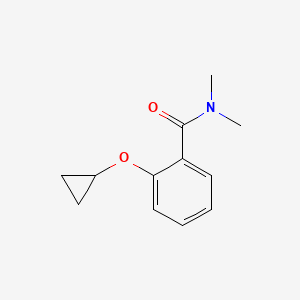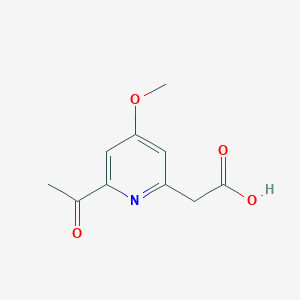
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxypyridine followed by a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, the compound may inhibit certain enzymes by forming stable complexes, leading to altered metabolic processes .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds like 4-methoxypyridine and 2-acetylpyridine share structural similarities.
Acetic acid derivatives: Compounds such as indole-3-acetic acid and phenylacetic acid have similar functional groups
Uniqueness
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups on the pyridine ring, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-(6-acetyl-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)9-5-8(15-2)3-7(11-9)4-10(13)14/h3,5H,4H2,1-2H3,(H,13,14) |
InChIキー |
MFXHMBSOZULREC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



